molecular formula C20H29N5O2 B5596643 1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine

1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine

Cat. No. B5596643
M. Wt: 371.5 g/mol
InChI Key: PZJYJLXVXKHQQO-IAGOWNOFSA-N
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Description

Synthesis Analysis

The synthesis of aryl piperazine and pyrrolidine derivatives, including compounds with similar structural frameworks, often involves complex organic reactions. For example, derivatives have been synthesized for their potential antimalarial properties, showcasing the importance of substituents like hydroxyl groups, propane chains, and fluorine for activity (Mendoza et al., 2011). Another study described the enantioselective synthesis of related compounds through hydrolytic kinetic resolution, indicating the significance of stereochemistry in the synthesis process (Kulig, Nowicki, & Malawska, 2007).

Molecular Structure Analysis

Molecular structure analyses, including density functional theory (DFT) calculations and X-ray diffraction studies, have been conducted to understand the structural aspects of similar nitrogenous compounds. These studies reveal insights into molecular electrostatic potentials and frontier molecular orbitals, which are crucial for understanding the reactivity and interaction of these compounds with biological targets (Ban et al., 2023).

Chemical Reactions and Properties

The chemical behavior of such compounds can be complex, involving various reactions such as carbonylation, hydroxylation, and N-dealkylation. For instance, the metabolism and pharmacokinetics of structurally related dipeptidyl peptidase inhibitors have shown significant insights into their hydroxylation and conjugation reactions, revealing the metabolic pathways and the role of cytochrome P450 isoforms (Sharma et al., 2012).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystal structure, are essential for the application and handling of these compounds. Detailed structural analysis through techniques like X-ray crystallography provides valuable information about the compound's conformation and physical characteristics, which are pivotal for designing compounds with desired physical properties.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and electronic characteristics, are determined by the compound's molecular structure. DFT studies, molecular docking, and spectral analysis (FT-IR, NMR, MS) offer profound insights into the chemical nature and potential biological interactions of these compounds. For example, the analysis of nitrogenous compounds containing pyridine and piperazine units has disclosed their physicochemical properties and potential as pharmacological agents (Ban et al., 2023).

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed novel synthetic methods and investigated the chemical properties of piperazine and pyrrolidine derivatives, including compounds similar to the one . These compounds have shown potential due to their unique structures and chemical reactivity. For instance, a study by Smaliy et al. (2011) proposed a new method for synthesizing 3-(pyrrolidin-1-yl)piperidine, highlighting its importance in medicinal chemistry due to its rigid diamine structure. This method is based on the catalytic hydrogenation of pyrrolylpyridine, which can be prepared through the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, demonstrating a novel approach to synthesizing such complex molecules (Smaliy et al., 2011).

Potential Therapeutic Applications

Several studies have explored the therapeutic applications of compounds with structures related to "1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine," albeit in a general context. For example, research on piperazine and pyrrolidine derivatives has shown promise in areas such as antimalarial, anticonvulsant, and anticancer activities. Mendoza et al. (2011) synthesized piperazine and pyrrolidine derivatives and evaluated their capacity to inhibit the growth of Plasmodium falciparum, revealing that certain structural features are crucial for antiplasmodial activity. This study suggests that similar compounds could have potential applications in treating malaria (Mendoza et al., 2011).

Anticancer Potential

Kumar et al. (2013) conducted research on piperazine-2,6-dione derivatives and their evaluation for anticancer activity, demonstrating that certain derivatives exhibit significant activity against various cancer cell lines. This suggests that compounds with similar structures, such as the one , could potentially be explored for their anticancer properties, provided they share similar pharmacophoric features (Kumar et al., 2013).

Mechanism of Action

The mechanism of action of a compound containing pyrrolidine or piperidine would depend on the specific biological target of the compound. For example, some pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs) .

Future Directions

The use of pyrrolidine and piperidine rings in medicinal chemistry is a topic of ongoing research. Future directions could include the development of new synthetic methods, the exploration of new biological targets, and the design of new compounds with improved pharmacokinetic profiles .

properties

IUPAC Name

[(3R,5R)-5-(4-pyridin-4-ylpiperazine-1-carbonyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2/c26-19(24-7-1-2-8-24)16-13-17(15-22-14-16)20(27)25-11-9-23(10-12-25)18-3-5-21-6-4-18/h3-6,16-17,22H,1-2,7-15H2/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJYJLXVXKHQQO-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CC(CNC2)C(=O)N3CCN(CC3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@@H]2C[C@H](CNC2)C(=O)N3CCN(CC3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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